4-Chloropteridine 4-Chloropteridine
Brand Name: Vulcanchem
CAS No.: 72700-48-2
VCID: VC3792956
InChI: InChI=1S/C6H3ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H
SMILES: C1=CN=C2C(=N1)C(=NC=N2)Cl
Molecular Formula: C6H3ClN4
Molecular Weight: 166.57 g/mol

4-Chloropteridine

CAS No.: 72700-48-2

Cat. No.: VC3792956

Molecular Formula: C6H3ClN4

Molecular Weight: 166.57 g/mol

* For research use only. Not for human or veterinary use.

4-Chloropteridine - 72700-48-2

Specification

CAS No. 72700-48-2
Molecular Formula C6H3ClN4
Molecular Weight 166.57 g/mol
IUPAC Name 4-chloropteridine
Standard InChI InChI=1S/C6H3ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H
Standard InChI Key RPTAZGNUCCXMMY-UHFFFAOYSA-N
SMILES C1=CN=C2C(=N1)C(=NC=N2)Cl
Canonical SMILES C1=CN=C2C(=N1)C(=NC=N2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Chloropyridine, systematically named 4-chloropyridine, has the molecular formula C₅H₄ClN and a molecular weight of 113.54 g/mol . Its structure consists of a six-membered aromatic ring containing five carbon atoms, one nitrogen atom, and a chlorine substituent at the para position relative to the nitrogen. The International Union of Pure and Applied Chemistry (IUPAC) name, 4-chloropyridine, reflects this substitution pattern .

Table 1: Key Identifiers of 4-Chloropyridine

PropertyValue
CAS Registry Number626-61-9
SMILES NotationC1=CN=CC=C1Cl
InChI KeyPVMNPAUTCMBOMO-UHFFFAOYSA-N
Molecular FormulaC₅H₄ClN
Molecular Weight113.54 g/mol

Spectral and Physical Properties

The compound exhibits a vapor pressure of 4.5 mm Hg at 25°C, indicating volatility under standard conditions . Its Henry’s Law constant (5.2 × 10⁻⁶ atm·m³/mol) suggests moderate volatilization from water surfaces, with estimated half-lives of 7.8 days in rivers and 60 days in lakes . The log Kow (octanol-water partition coefficient) of 1.28 implies low lipophilicity, correlating with a bioconcentration factor (BCF) of 3, indicating minimal bioaccumulation potential .

Synthetic Pathways and Industrial Production

Halogenation of Pyridinols

The primary industrial synthesis involves the halogenation of pyridinols using phosphoryl chloride (POCl₃). This method achieves high yields of 2- and 4-chloropyridines under controlled conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridinol is replaced by chlorine.

Functionalization Reactions

4-Chloropyridine undergoes nucleophilic aromatic substitution with reagents such as mercaptoacetic acid to form pyridylmercaptoacetic acid, a precursor for cephapirin sodium salt . Similarly, reactions with amines or alkoxides yield alkylamine or alkoxy derivatives, expanding its utility in medicinal chemistry.

Table 2: Common Reactions of 4-Chloropyridine

Reaction PartnerProduct ClassApplication Example
Mercaptoacetic AcidThioether DerivativesCephalosporin Antibiotics
EthanolAlkoxy DerivativesSolubility Modifiers
MethylamineAlkylamine DerivativesPharmaceutical Intermediates

Environmental Fate and Ecotoxicology

Table 3: Environmental Parameters of 4-Chloropyridine

ParameterValue
Soil Adsorption (Koc)120
Volatilization Half-Life (River)7.8 days
Volatilization Half-Life (Lake)60 days
Biodegradation (Aerobic)67–85% over 64 days

Pharmacological Applications

Antibiotic Synthesis

4-Chloropyridine’s derivative, pyridylmercaptoacetic acid, is integral to synthesizing cephapirin, a first-generation cephalosporin . This antibiotic’s mechanism involves β-lactam ring-mediated inhibition of bacterial cell wall synthesis.

Emerging Therapeutic Roles

Recent research explores its use in kinase inhibitors and antiviral agents, leveraging its ability to modulate electronic properties in heterocyclic scaffolds . For example, 4-chloropyridine-containing compounds are being investigated for activity against RNA viruses.

ParameterValue
GHS Hazard ClassIrritant (Category 2)
Recommended PPEGloves, Respirators
Storage ConditionsCool, Dry, Ventilated

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